1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one
Descripción
Propiedades
IUPAC Name |
1-methyl-3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-17-10-6-15-13(14(17)20)19-8-3-11(4-9-19)12-5-7-18(2)16-12/h5-7,10-11H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMVOVHZOAUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of a suitable precursor.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of the Pyrazinone Moiety: The final step involves the formation of the pyrazinone moiety through a cyclization reaction, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Anti-inflammatory Activity
Research indicates that compounds with pyrazole moieties, including 1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, making them potential candidates for treating inflammatory diseases .
2. Antitumor Properties
The compound's structural characteristics allow it to interact with various biological targets, leading to potential antitumor effects. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. Studies suggest that this compound may serve as a scaffold for developing new anticancer agents .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of pyrazole derivatives in models of neurodegenerative diseases such as Parkinson's disease. By inhibiting microglial activation and the associated inflammatory response, compounds like this compound could mitigate neuronal damage and promote neuronal survival .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole and piperidine derivatives. The synthetic pathways often include cyclization reactions and functional group modifications to achieve the desired compound with high yield and purity .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in various therapeutic contexts:
Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory properties of pyrazole compounds, researchers found that specific derivatives significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like Diclofenac. The tested compounds showed lower ulcerogenic activity, indicating a safer profile for long-term use .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of pyrazole derivatives demonstrated that certain compounds inhibited the growth of human cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of apoptotic pathways, suggesting that these compounds could be developed into effective cancer therapies .
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparisons
Actividad Biológica
1-Methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₃N₃O
- Molecular Weight : 273.37 g/mol
- CAS Number : 2034377-11-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant activity against various pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Strong |
| 10 | 0.5 | 0.6 | Moderate |
| Control | 2.0 | 2.5 | Weak |
Studies indicate that the most active derivatives inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting a mechanism of action that may involve disruption of bacterial cell integrity or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. The presence of specific functional groups, such as piperidine and pyrazole moieties, enhances their interaction with biological targets.
Key Findings:
- The incorporation of a methyl group at the pyrazole position increases lipophilicity, improving cellular uptake.
- Substituents on the piperidine ring can modulate receptor affinity and selectivity, impacting overall efficacy .
Case Study 1: Antibacterial Efficacy
A study conducted by Mohamed et al. evaluated a series of pyrazole derivatives for their antibacterial properties against multi-drug resistant (MDR) pathogens. The results demonstrated that compounds similar to this compound exhibited MIC values as low as 0.22 µg/mL against resistant strains . This highlights the compound's potential as a lead structure in antibiotic development.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of pyrazole derivatives against Candida albicans. The study reported that certain derivatives showed significant inhibition with MIC values comparable to standard antifungal agents . This suggests that modifications to the pyrazole structure could yield potent antifungal agents.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires careful control of reaction conditions:
- Temperature: Pyrazole-piperidine coupling reactions often require mild heating (40–60°C) to avoid side reactions like ring-opening or decomposition .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) are preferred for nucleophilic substitutions .
- Purification: Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane to isolate the final compound .
- Monitoring: Thin-layer chromatography (TLC) with UV visualization or LC-MS tracks reaction progress .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies key protons (e.g., piperidine N-methyl at δ 2.3–2.5 ppm, pyrazinone C=O at δ 160–165 ppm) and verifies regiochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion for C14H18N6O: 298.155) .
- X-ray Crystallography: Resolves ambiguous stereochemistry in piperidine-pyrazole linkages, though requires single crystals .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
- Methodological Answer:
- Enzyme Inhibition: Screen against kinases or GPCRs using fluorescence polarization assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential .
- Binding Affinity: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) if structural analogs show CNS activity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral/intravenous dosing in rodents .
- Metabolite Identification: Use hepatocyte microsomal assays to detect phase I/II metabolites that may deactivate the compound .
- Blood-Brain Barrier (BBB) Penetration: Assess logP (optimal range: 2–3) and P-gp efflux ratios using MDCK-MDR1 cells .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrazinone core?
- Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3 at pyrazinone C-5) to enhance metabolic stability .
- Piperidine Substitutions: Replace 1-methylpyrazole with 1-ethyl or 1-cyclopropyl groups to probe steric effects on target binding .
- Bioisosteric Replacement: Substitute pyrazinone with pyridazinone to evaluate solubility-impacting hydrogen-bonding patterns .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to predict binding poses in kinases (e.g., CDK2) or GPCRs (e.g., 5-HT2A) .
- Pharmacophore Mapping: Align with known inhibitors (e.g., triazolo-pyrimidines for antitumor activity) to identify critical hydrogen-bond acceptors .
- MD Simulations: Run 100-ns simulations to assess binding stability and conformational flexibility of the piperidine ring .
Q. What experimental designs mitigate instability of the pyrazinone ring under physiological conditions?
- Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC-UV at 254 nm .
- Prodrug Approaches: Mask the pyrazinone carbonyl as an ester or amide to enhance solubility and reduce hydrolysis .
- Excipient Screening: Test cyclodextrins or liposomal formulations to protect the core during drug delivery .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity across structurally similar analogs?
- Methodological Answer:
- Cluster Analysis: Group analogs by substituent patterns (e.g., piperidine vs. morpholine) and correlate with IC50 values .
- Crystallographic Overlays: Compare X-ray structures of analogs bound to targets to identify steric clashes or favorable interactions .
- Off-Target Screening: Use panels like Eurofins Cerep’s SafetyScreen44 to rule out unintended receptor interactions .
Q. What methods validate the selectivity of this compound for a specific enzyme isoform?
- Methodological Answer:
- Isozyme Profiling: Test against recombinant isoforms (e.g., CYP3A4 vs. CYP2D6) using fluorogenic substrates .
- KinomeScan® Assays: Compare binding to 468 kinases to identify off-target inhibition .
- CRISPR Knockout Models: Validate target dependency in cell lines with gene-edited isoforms .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
